

Application Notes and Protocols: 2-Octenal in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: 2-Octenal

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Introduction

(E)-**2-Octenal** is an alpha,beta-unsaturated aldehyde that is a significant component in the flavor and fragrance industry.^[1] It is characterized by a powerful fatty and green aroma, with nuances of cucumber and citrus.^{[2][3]} This medium-chain aldehyde occurs naturally in a variety of essential oils, fruits, and vegetables, including olive oil.^{[1][4]} Its versatile organoleptic profile makes it a valuable ingredient in the formulation of a wide range of savory and sweet flavors, as well as in perfumery. This document provides detailed application notes and experimental protocols for the use of **2-octenal** in flavor and fragrance chemistry.

Physicochemical and Organoleptic Properties

2-Octenal is a colorless to pale yellow liquid with a strong, characteristic odor. It is soluble in alcohol and fixed oils, and slightly soluble in water.^{[1][5]}

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O	[5]
Molecular Weight	126.20 g/mol	[5]
CAS Number	2548-87-0 (for trans-2-octenal)	[3]
FEMA Number	3215	[3]
Boiling Point	84-86 °C at 19 mmHg	[5]
Density	0.846 g/mL at 25 °C	[5]
Refractive Index	1.45 (n _{20/D})	[5]
Odor	Fatty, green, cucumber, waxy, with citrus and fruity (green apple) undertones.[2][6]	
Taste	Sweet, green, citrus peel, spicy, cucumber, oily, fatty, and brothy.[6]	
Odor Threshold in Water	3 ppb	[7]
Taste Threshold in Water	90 ppb	[7]
Odor Threshold in Meat	4.20 ppm	[8]

Applications in Flavor and Fragrance Formulations

trans-2-Octenal is a potent and versatile ingredient used to impart specific characteristics to a wide array of flavor and fragrance formulations.

Flavor Applications

Due to its powerful fatty and green notes, **trans-2-octenal** is utilized in various flavor profiles:

- Savory Flavors: It is particularly effective in enhancing the fatty character of meat flavors such as bacon (at around 200 ppm), roast beef (starting at 150 ppm), and chicken (around 100 ppm).[3] It also adds lift and authenticity to bread and pizza base flavors (around 200

ppm) and contributes to the profile of toasted corn snacks (starting at 100 ppm).[3] In fried onion and garlic flavors, a modest level of around 20 ppm can be beneficial.[3]

- **Dairy Flavors:** In dairy applications, it provides a subtle yet important fatty note. Recommended starting levels are 50 ppm in fresh butter flavors, 20 ppm in cheddar cheese flavors, and 10 ppm in both fresh and condensed milk flavors to increase authenticity.
- **Nut Flavors:** **trans-2-Octenal** is a key component in many nut flavors, especially hazelnut and praline, where a level of 200 ppm is considered ideal.[3] For peanut flavors, a slightly lower level of around 100 ppm is often preferred.[3]
- **Fruit Flavors:** In fruit flavors, it is used at much lower concentrations to add a touch of realism. For instance, around 10 ppm is effective in apricot, orange, and peach flavors, while up to 20 ppm can be used in blueberry flavors.[3]
- **Other Flavors:** It is an important ingredient in tea flavors, particularly black tea (around 50 ppm) and green tea (around 30 ppm), where it adds depth and realism.[3] It is also used in cooked mushroom flavors (around 50 ppm) and fried potato profiles (up to 200 ppm).[3]

Fragrance Applications

In perfumery, **2-octenal** is used to introduce fresh, green, and fatty notes. It can be used as a modifier in floral fragrances to add a natural, leafy character. Its cucumber and aldehydic facets are also utilized in creating fresh and ozonic scent profiles.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Octenal

This protocol is based on the oxidation of an enol derivative.

Materials:

- Enol derivative of octanal (1.0 mmol)
- $\text{CuPF}_6(\text{CH}_3\text{CN})_4$ (18.4 mg, 0.05 mmol)
- Di-tert-butyl ethylenediamine (11.0 μL , 0.05 mmol)

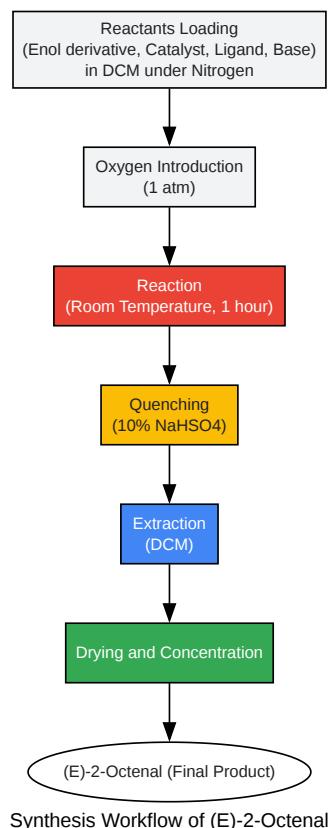
- 4-Dimethylaminopyridine (DMAP) (24.4 mg, 0.20 mmol)
- Dichloromethane (DCM), anhydrous (4 mL)
- 4Å molecular sieves (100 mg)
- 10% NaHSO₄ aqueous solution
- Anhydrous MgSO₄
- Nitrogen gas
- Oxygen gas
- Schlenk tube
- Standard glassware for extraction and filtration

Procedure:

- In a nitrogen-filled glove box, add the enol derivative of octanal, CuPF₆(CH₃CN)₄, di-tert-butyl ethylenediamine, and DMAP to a Schlenk tube containing 4 mL of anhydrous DCM.
- Add 100 mg of 4Å molecular sieves to the mixture.
- Seal the Schlenk tube and remove it from the glove box.
- Replace the nitrogen atmosphere in the tube with oxygen at a constant pressure of 1 atmosphere.
- Stir the reaction mixture at room temperature for 1 hour.
- After the reaction is complete, quench the reaction by adding 15 mL of 10% NaHSO₄ aqueous solution.
- Extract the product with DCM (3 x 10 mL).
- Dry the combined organic layers over anhydrous MgSO₄.

- Filter the solution and concentrate the filtrate under vacuum to obtain **(E)-2-octenal**.[\[9\]](#)

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **(E)-2-octenal**.

Protocol 2: Analysis of 2-Octenal in a Food Matrix by GC-MS

This protocol provides a general framework for the analysis of **2-octenal** in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment:

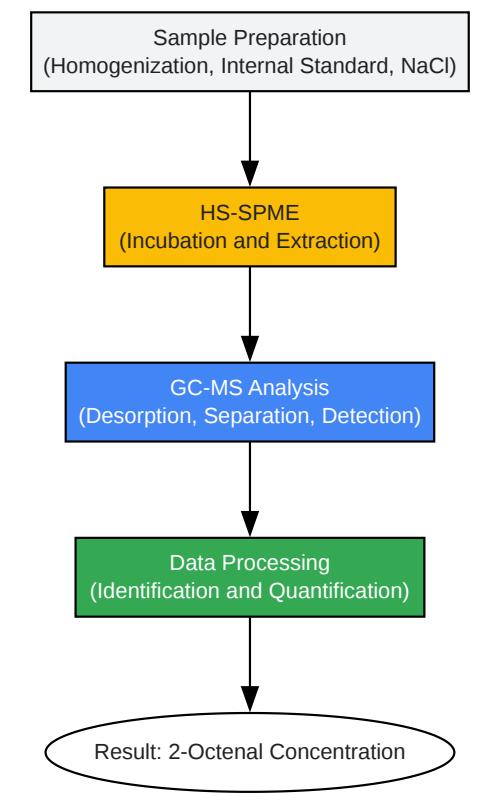
- Food sample containing **2-octenal**
- Sodium chloride
- Internal standard (e.g., d₉-(E)-**2-octenal**)
- SPME fiber (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with septa
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Helium carrier gas

Procedure:

- Sample Preparation:
 - Weigh a known amount of the homogenized food sample (e.g., 5 g) into a 20 mL headspace vial.
 - Add a known amount of internal standard.
 - Add sodium chloride (e.g., 1 g) to increase the ionic strength and promote the release of volatiles.
 - Immediately seal the vial.
- HS-SPME Extraction:
 - Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for equilibration of the headspace.
 - Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:

- Desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250 °C) in splitless mode.
- GC Conditions (example):
 - Oven temperature program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, and hold for 5 min.
 - Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions (example):
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass scan range: m/z 35-350.
 - Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for **2-octenal** include m/z 41, 55, 70, and the molecular ion at 126.
- Data Analysis:
 - Identify **2-octenal** based on its retention time and mass spectrum compared to an authentic standard.
 - Quantify the concentration of **2-octenal** using the internal standard method.

Diagram of Analytical Workflow:



Analytical Workflow for 2-Octenal in Food

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Caption: General workflow for analyzing **2-octenal** in food.

Protocol 3: Stability Testing of 2-Octenal in a Model System

This protocol outlines a method to assess the stability of **2-octenal** under varying pH and temperature conditions.

Materials and Equipment:

- Pure **2-octenal** standard
- Buffer solutions of different pH (e.g., pH 3, 5, 7)
- Solvent (e.g., ethanol or propylene glycol)

- Sealed vials
- Incubators or water baths set to different temperatures (e.g., 4 °C, 25 °C, 40 °C)
- GC-MS system for quantification

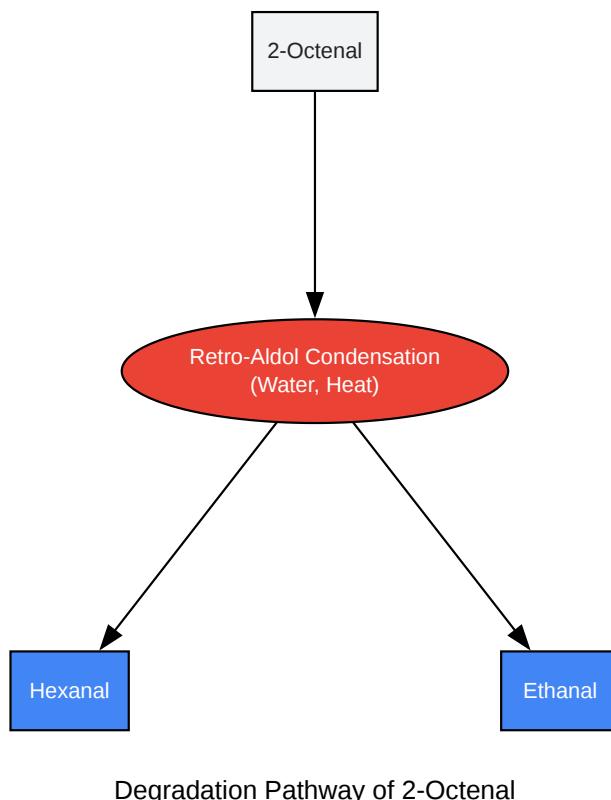
Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of **2-octenal** in the chosen solvent.
 - In separate sealed vials, add an aliquot of the stock solution to each buffer solution to achieve a known initial concentration.
- Storage Conditions:
 - Store the vials at the different selected temperatures.
 - Protect the samples from light to prevent photochemical degradation.
- Sampling and Analysis:
 - At regular time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
 - Analyze the concentration of **2-octenal** in each sample using a validated GC-MS method (as described in Protocol 2).
- Data Analysis:
 - Plot the concentration of **2-octenal** as a function of time for each pH and temperature condition.
 - Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants and half-life of **2-octenal** under each condition.

Stability and Degradation

2-Octenal, as an unsaturated aldehyde, can undergo degradation through various pathways, impacting the flavor and fragrance profile of a product over time. A key degradation pathway is the retro-aldol condensation, which is accelerated by heat and the presence of water.^[2] In this reaction, **2-octenal** can degrade to form hexanal and ethanal.^[2]

Diagram of **2-Octenal** Degradation Pathway:



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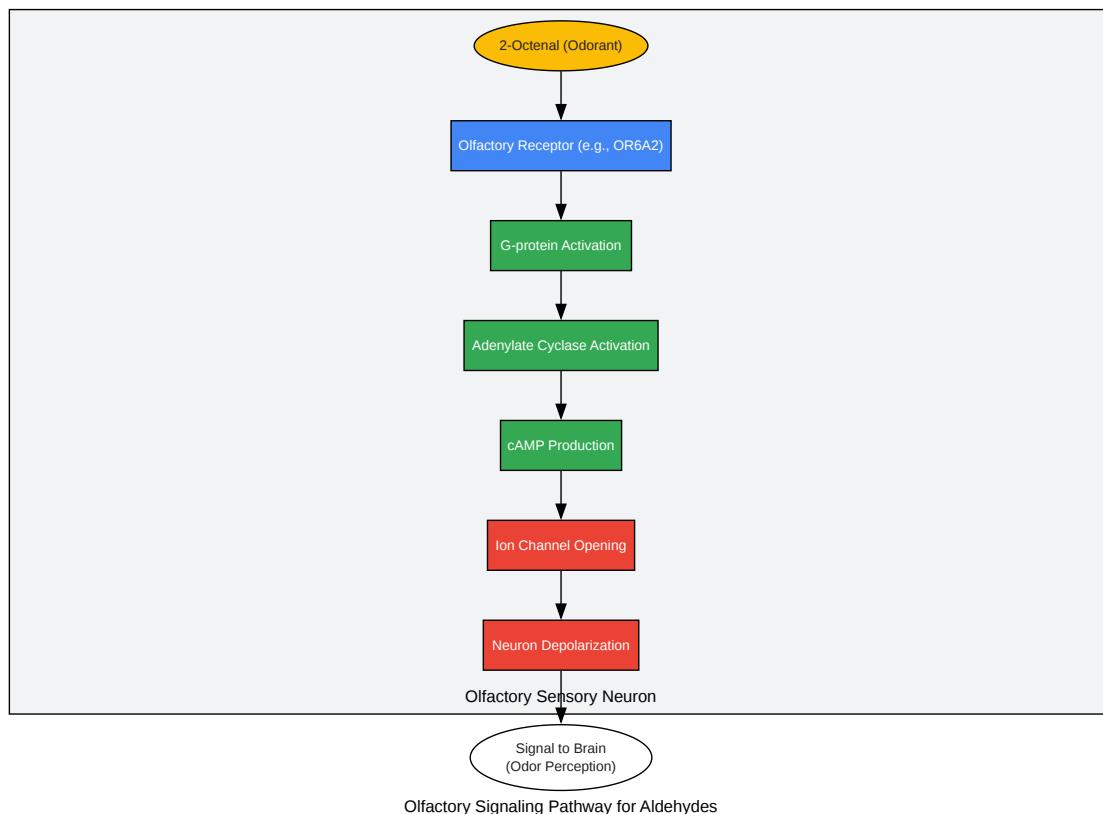
Caption: Retro-aldol degradation of **2-octenal**.

Sensory Perception Pathway

The perception of aldehydes is mediated by olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. The gene OR6A2 has been identified as encoding a receptor that is highly sensitive to aldehyde chemicals, including unsaturated aldehydes.^[9] The

binding of an aldehyde to its specific OR initiates a signal transduction cascade that results in the perception of its characteristic odor. Some research suggests that for certain ORs, the aldehyde may first react with water to form a gem-diol, which is the actual ligand that activates the receptor.[10]

Diagram of Olfactory Signaling Pathway for Aldehydes:



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Caption: Simplified olfactory signal transduction pathway.

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